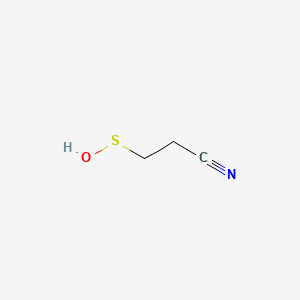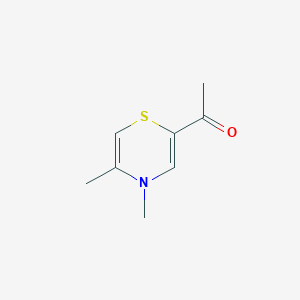
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method ensures the formation of the thiazine ring with the desired substituents.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer’s disease.
Material Science: Thiazine derivatives are studied for their electroluminescent properties, making them useful in organic light-emitting diode (OLED) devices.
Biological Studies: The compound’s biological activity, including antioxidant and cytotoxic properties, is of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in managing neurodegenerative conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone: Another thiazine derivative with similar structural features.
Imidazo[2,1-b][1,3]thiazines: These compounds share the thiazine ring but have additional fused rings, offering different biological activities.
Uniqueness
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and its electroluminescent properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
823801-73-6 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1,4-thiazin-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(7(2)10)4-9(6)3/h4-5H,1-3H3 |
Clave InChI |
JWLYGRAZUVFSCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=CN1C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


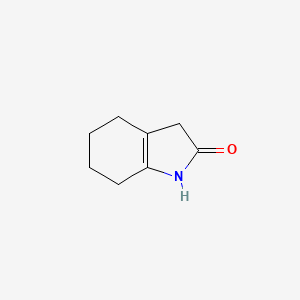
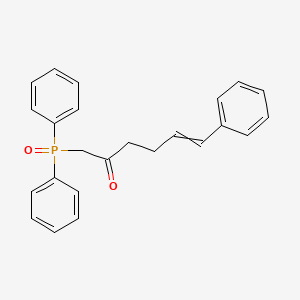
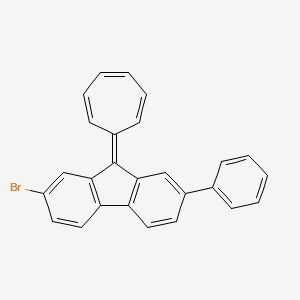
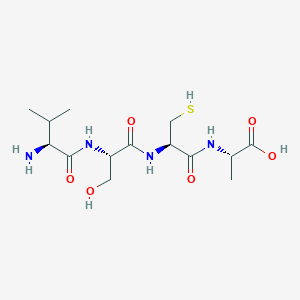
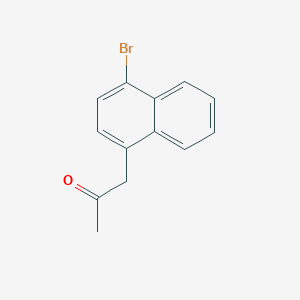
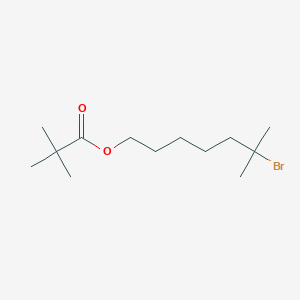
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
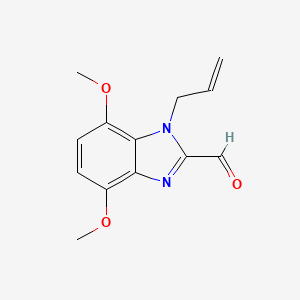
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
